Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo-substituted phenyl ring and a keto group within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification and subsequent functional group transformations. For instance, the starting material could be 3-bromo-4-methylbenzaldehyde, which undergoes a series of reactions including aldol condensation, esterification, and oxidation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The bromo and keto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate can be compared with similar compounds such as:
Ethyl 6-(4-bromo-3-methylphenyl)-6-oxohexanoate: Differing in the position of the bromo and methyl groups.
Ethyl 6-(3-chloro-4-methylphenyl)-6-oxohexanoate: Substituting the bromo group with a chloro group.
Ethyl 6-(3-bromo-4-ethylphenyl)-6-oxohexanoate: Substituting the methyl group with an ethyl group.
Properties
IUPAC Name |
ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)12-9-8-11(2)13(16)10-12/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDPIAVFVFWZQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645695 |
Source
|
Record name | Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-86-8 |
Source
|
Record name | Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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